molecular formula C9H24IN2O+ B1679177 Prolonium iodide CAS No. 123-47-7

Prolonium iodide

Cat. No.: B1679177
CAS No.: 123-47-7
M. Wt: 303.20 g/mol
InChI Key: BYZAPDFLSJTAQK-UHFFFAOYSA-M
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Safety and Hazards

Prolonium iodide is considered hazardous. It can cause skin irritation and serious eye irritation . It can also cause damage to organs through prolonged or repeated exposure . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

Prolonium iodide is primarily used in the treatment of various conditions related to the eye, immune system, and nervous system . It has been used for late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, fundus hemorrhage, vitreous opacity, semi-old corneal leukoplakia, and plaques . It can also be used as an adjunctive treatment for optic neuritis .

Mode of Action

This compound is an organic iodine compound . It is used as an auxiliary therapeutic agent to promote the absorption of pathological turbidity . After injection, it is slowly absorbed, with most of it residing in adipose tissue and nerve tissue . In the body, it gradually decomposes into free iodine, which is distributed throughout the body . It can promote the absorption of inflammatory exudates and other pathological deposits in the tissue and the dissipation of chronic inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve slow absorption after injection . A significant portion of the compound resides in adipose tissue and nerve tissue . Over time, it gradually decomposes into free iodine, which is then distributed throughout the body .

Result of Action

The primary result of this compound’s action is the promotion of the absorption of inflammatory exudates and other pathological deposits in tissues . This leads to the dissipation of chronic inflammation . It is used in the treatment of various conditions, including late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, among others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolonium iodide can be synthesized through the reaction of 2-hydroxypropane-1,3-diamine with methyl iodide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and requires careful temperature control to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes the purification of the product through recrystallization or other suitable methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Prolonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various iodide derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Prolonium iodide can be achieved through the reaction between 1-propanol and hydrogen iodide in the presence of phosphorus triiodide.", "Starting Materials": [ "1-propanol", "hydrogen iodide", "phosphorus triiodide" ], "Reaction": [ "Step 1: Add 1-propanol to a reaction flask.", "Step 2: Slowly add hydrogen iodide to the reaction flask with constant stirring.", "Step 3: Add phosphorus triiodide to the reaction flask and stir for several hours at room temperature.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 6: Wash the solid with cold water and dry it under vacuum to obtain Prolonium iodide as a white crystalline powder." ] }

CAS No.

123-47-7

Molecular Formula

C9H24IN2O+

Molecular Weight

303.20 g/mol

IUPAC Name

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;iodide

InChI

InChI=1S/C9H24N2O.HI/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1

InChI Key

BYZAPDFLSJTAQK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-]

Appearance

Solid powder

123-47-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prolonium iodide;  NSC 41.49;  NSC-4149;  NSC4149

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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